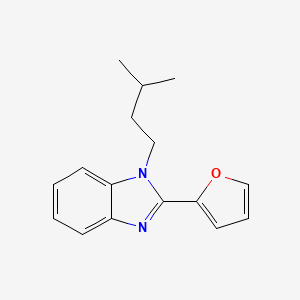

2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole

Description

2-(Furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a furan-2-yl substituent at position 2 and a branched 3-methylbutyl chain at position 1. The benzodiazole core is a heterocyclic aromatic system with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-(furan-2-yl)-1-(3-methylbutyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12(2)9-10-18-14-7-4-3-6-13(14)17-16(18)15-8-5-11-19-15/h3-8,11-12H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGTUAXAMHDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furan-2-carboxylic acid derivative.

Attachment of the 3-Methylbutyl Side Chain: This step can be accomplished through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and suitable solvents like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrobenzodiazole derivatives.

Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Lipophilicity: The 3-methylbutyl chain in the target compound increases hydrophobicity compared to phenolic (1b) or acetamide (9c) substituents, which may enhance bioavailability .

- Electronic Effects : The furan-2-yl group introduces an electron-rich aromatic system, contrasting with electron-withdrawing groups like difluorophenyl in 6p .

- Steric Bulk : Bulky substituents (e.g., isoindoline-dione in 6p) reduce conformational flexibility, whereas the 3-methylbutyl chain offers moderate steric freedom .

Physical and Spectral Properties

- Melting Points: Compound 6p: 198–200°C Compound 1b: Not explicitly stated, but phenolic analogs typically exhibit high melting points (>150°C) due to hydrogen bonding . Target Compound: Expected to have a lower melting point (~100–150°C) due to the flexible 3-methylbutyl chain reducing crystallinity.

Spectroscopic Data :

Biological Activity

2-(furan-2-yl)-1-(3-methylbutyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological relevance.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O. It features a benzodiazole core substituted with a furan ring and a branched alkyl group. The structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have reported that benzodiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Compounds in this class often demonstrate the ability to scavenge free radicals, contributing to their potential protective effects against oxidative stress.

- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation in vitro.

Antimicrobial Activity

A study conducted on related benzodiazole compounds demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various derivatives, revealing that some exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

| Compound C | Pseudomonas aeruginosa | 20 |

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results indicated that the compound showed a significant reduction in DPPH absorbance, suggesting strong free radical scavenging activity.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that certain derivatives of benzodiazole could inhibit cell growth significantly. The IC50 values were calculated to assess potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and cell death.

- Radical Scavenging : The presence of electron-rich furan and benzodiazole rings allows for effective radical scavenging.

Case Studies

Recent research has focused on the synthesis of novel derivatives of benzodiazole with enhanced biological activity. For instance, a study published in MDPI highlighted the synthesis of various substituted benzodiazoles and their evaluation against resistant bacterial strains, demonstrating improved efficacy compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.